N-(3-aminopropyl)-3-fluorobenzamide hydrochloride
Description
N-(3-aminopropyl)-3-fluorobenzamide hydrochloride (CAS CID 24709655) is a fluorinated benzamide derivative with the molecular formula C₁₀H₁₃FN₂O·HCl. Its structure comprises a 3-fluorobenzamide moiety linked to a 3-aminopropyl chain, protonated as a hydrochloride salt. Key identifiers include:
- SMILES: C1=CC(=CC(=C1)F)C(=O)NCCCN
- InChIKey: BMPOXPIXLUZIQQ-UHFFFAOYSA-N
- Molecular Weight: 230.68 g/mol (free base: 194.23 g/mol).
The compound has been cataloged in chemical databases (e.g., CymitQuimica) but is listed as discontinued in commercial supplies .
Properties
IUPAC Name |
N-(3-aminopropyl)-3-fluorobenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O.ClH/c11-9-4-1-3-8(7-9)10(14)13-6-2-5-12;/h1,3-4,7H,2,5-6,12H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGXLXPGIMDELT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(3-aminopropyl)-3-fluorobenzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C₁₀H₁₄ClFN₂O
- Molecular Weight : 232.68 g/mol
- Structure : It features a benzamide backbone with a fluorine atom and an aminopropyl group, enhancing its reactivity and binding affinity in biological systems.
Biological Activities
This compound exhibits various biological activities that can be categorized as follows:
1. Cell Culture Applications
- This compound acts as a buffering agent, maintaining pH levels between 6 and 8.5, which is crucial for optimal cellular function. Maintaining pH stability influences cellular metabolism and viability, making it significant in experimental setups.
2. Pharmacological Potential
- Similar compounds have shown anti-inflammatory and anticancer activities. This compound may also have implications in neurological disorders due to its structural properties that enhance interaction with specific proteins or enzymes involved in these conditions.
Research indicates that the biological activity of this compound may involve interactions with various biological targets:
- Enzyme Inhibition : The compound's structure suggests potential inhibitory effects on enzymes related to metabolic pathways. For example, studies on structurally similar benzamides have demonstrated their role in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases .
Research Findings and Case Studies
Several studies have investigated the biological activity of benzamide derivatives, including this compound:
Comparison with Similar Compounds
To contextualize N-(3-aminopropyl)-3-fluorobenzamide hydrochloride, we analyze structurally and functionally related compounds, focusing on substituent effects, molecular properties, and known applications.
Structural Analogues
Key Observations :
- Functional Groups : Sulfonamide (e.g., ) and carboxamide (e.g., ) derivatives exhibit broader pharmacological exploration, suggesting possible applications in enzyme inhibition or receptor modulation.
Functional Analogues
2.2.1 TRPM8 Antagonists
- AMTB Hydrochloride: A TRPM8 channel antagonist with the structure N-(3-aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(2-thienylmethyl)benzamide HCl. It shares the N-(3-aminopropyl) backbone but incorporates a thienylmethyl and aryl methoxy group, enabling potent TRPM8 inhibition (IC₅₀ ~10 µM) .
2.2.2 Polymer Precursors
- N-(3-aminopropyl)methacrylamide HCl (APMA): Used in RAFT polymerization for biocompatible polymers. The 3-aminopropyl group facilitates cationic charge, enabling DNA binding in drug delivery systems .
- Target Compound : The benzamide group may limit polymerization utility compared to APMA’s methacrylamide reactivity .
Preparation Methods
Amide Formation via Benzoylation
The amide bond formation is typically achieved by benzoylation of the amine with 3-fluorobenzoyl chloride or an activated acid derivative. This reaction is carried out under mild conditions with bases such as triethylamine or DIPEA to neutralize the generated HCl.
Example: Reductive amination and subsequent benzoylation were used in related benzamide syntheses, where amines were reacted with benzoyl chlorides, followed by purification steps.
Use of Protected Amines and Deprotection
Boc (tert-butyloxycarbonyl) protection of the amine is common to prevent undesired side reactions during coupling. After the amide bond is formed, Boc deprotection is performed using 4 M hydrochloric acid in 1,4-dioxane or similar acidic conditions to generate the hydrochloride salt of the free amine.
Deprotection conditions are optimized to avoid degradation of sensitive functional groups. For example, a two-step deprotection protocol was developed for related compounds to improve yields and avoid side reactions.
Reductive Amination and Nucleophilic Substitution
Reductive amination of aldehydes with Boc-protected amines followed by deprotection is a strategy used to prepare the aminopropyl side chain before coupling with the fluorobenzoyl moiety.
Nucleophilic substitution reactions, such as the Gabriel synthesis, have been employed to prepare primary amines as intermediates, which are then converted to the target compound by amide coupling.
Representative Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Preparation of 3-fluorobenzoyl chloride | From 3-fluorobenzoic acid using SOCl2 or oxalyl chloride | Activated acid chloride for coupling |
| 2 | Amide coupling | 3-aminopropylamine (protected or free), base (e.g., DIPEA), solvent (DMF or DCM), room temperature | Formation of N-(3-aminopropyl)-3-fluorobenzamide (protected form if amine protected) |
| 3 | Deprotection | 4 M HCl in 1,4-dioxane, room temperature, 1–2 hours | Removal of Boc group, formation of hydrochloride salt |
| 4 | Purification | Flash chromatography or HPLC | Pure this compound |
Yield and Purity Considerations
Yields for similar benzamide syntheses range from moderate to good (50–85%), depending on the protection strategy and purification methods.
High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm purity and structure.
Optimization of deprotection conditions, including acid choice and reaction time, significantly affects the yield and purity of the final hydrochloride salt.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions/Values | Comments |
|---|---|---|
| Starting material | 3-fluorobenzoic acid or 3-fluorobenzoyl chloride | Commercially available or synthesized |
| Amine source | 3-aminopropylamine or Boc-protected derivative | Protection improves selectivity |
| Coupling reagent/base | DIPEA, triethylamine | Neutralizes HCl formed |
| Solvent | DMF, DCM, or similar aprotic solvents | Suitable for amide coupling |
| Deprotection agent | 4 M HCl in 1,4-dioxane | Efficient Boc removal and salt formation |
| Purification | Flash chromatography or HPLC | Ensures high purity |
| Yield | 50–85% | Depends on conditions and scale |
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing N-(3-aminopropyl)-3-fluorobenzamide hydrochloride with high purity?
- Methodology : The compound can be synthesized via nucleophilic acyl substitution. React 3-fluorobenzoyl chloride with N-(3-aminopropyl)amine in anhydrous dichloromethane under nitrogen, using triethylamine (TEA) as a base to neutralize HCl. Purify the crude product via recrystallization (ethanol/water) and confirm purity (>98%) using HPLC and NMR spectroscopy . Adjust stoichiometry to minimize byproducts like unreacted amine or acyl chloride derivatives.
Q. Which characterization techniques are critical for confirming the structure of this compound?
- Methodology :
- 1H/13C NMR : Verify the presence of the fluorobenzamide moiety (e.g., aromatic proton splitting patterns at ~7.0–8.0 ppm) and aminopropyl chain (δ 1.6–3.2 ppm for methylene protons) .
- HPLC : Ensure >98% purity with a C18 column (acetonitrile/water mobile phase) .
- Elemental Analysis : Confirm C, H, N, and Cl content within ±0.4% of theoretical values.
- Mass Spectrometry (ESI-MS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 255.1) .
Q. What are the primary biomedical applications of amine-functionalized benzamide derivatives in current research?
- Methodology : Amine-functionalized benzamides are used as:
- Drug Delivery Systems : Conjugate with polymers (e.g., RAFT-synthesized copolymers) for pH-responsive release .
- Targeted Therapeutics : Modify with peptides (e.g., αVβ3-binding sequences) for tumor-specific uptake .
- Diagnostic Probes : Functionalize with fluorophores or aptamers for biomarker detection .
Advanced Research Questions
Q. How can researchers optimize RAFT polymerization when incorporating this compound into copolymers?
- Methodology :
- Chain Transfer Agent (CTA) Selection : Use trithiocarbonate-based CTAs (e.g., 2-cyano-2-propyl benzodithioate) for controlled molecular weight distribution (Đ <1.3) .
- Monomer Ratios : Adjust feed ratios (e.g., 1:20 CTA:monomer) to balance amine functionality and polymer solubility.
- Post-Polymerization Modification : Click chemistry (e.g., azide-alkyne cycloaddition) to attach targeting ligands .
- Challenges : Address hydrolysis of the fluorobenzamide group by maintaining pH <7 during polymerization .
Q. What strategies address discrepancies in sorption capacity data when using amine-functionalized polymers for metal ion recovery?
- Methodology :
- Kinetic Modeling : Fit data to pseudo-first-order models to identify rate-limiting steps (e.g., diffusion vs. surface binding) .
- Competitive Ion Studies : Test selectivity in multi-metal solutions (e.g., Ag(I) vs. Cu(II)/Pb(II)) by adjusting pH and ionic strength .
- Resin Characterization : Use BET analysis to correlate surface area (15–50 m²/g) with sorption capacity (e.g., 105–130 mg Ag(I)/g resin) .
Q. How do structural modifications in the benzamide moiety influence biological activity and pharmacokinetics?
- Methodology :
- Fluorine Substitution : Compare 3-fluoro vs. 3-chloro derivatives (e.g., logP, metabolic stability) using in vitro assays (e.g., cytochrome P450 inhibition) .
- Amine Positioning : Evaluate cellular uptake by modifying the aminopropyl chain length (e.g., C3 vs. C6 spacers) via flow cytometry .
- Pharmacokinetic Profiling : Measure plasma half-life (t1/2) and bioavailability in rodent models after structural optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
